Methyl 5-bromo-6-methylnicotinate
Overview
Description
Methyl 5-bromo-6-methylnicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a methyl group at the 6-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-6-methylnicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 6-methylnicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form methyl 6-methylnicotinate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can yield corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted nicotinates, such as methyl 5-amino-6-methylnicotinate.
Reduction: Formation of methyl 6-methylnicotinate.
Oxidation: Formation of carboxylic acids or aldehydes, depending on the extent of oxidation.
Scientific Research Applications
Methyl 5-bromo-6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and specialty materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-methylnicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 5-chloro-6-methylnicotinate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 5-bromo-6-ethylnicotinate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-bromo-6-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 5-bromo-6-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWEDIDPYRZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.